1-ethyl-6-(indolin-1-ylsulfonyl)benzo[cd]indol-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ethyl-6-(indolin-1-ylsulfonyl)benzo[cd]indol-2(1H)-one is a complex heterocyclic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties . The unique structure of this compound, which includes an indole moiety fused with a sulfonamide group, makes it a promising candidate for various scientific and industrial applications.
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . This broad-spectrum binding capability makes indole derivatives valuable in drug design and production .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target . The interaction often results in changes to the target’s function, which can have a variety of downstream effects .
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their ability to bind to multiple targets . The affected pathways and their downstream effects can vary widely depending on the specific derivative and target .
Result of Action
Indole derivatives are known to have a variety of effects at the molecular and cellular level, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Preparation Methods
The synthesis of 1-ethyl-6-(indolin-1-ylsulfonyl)benzo[cd]indol-2(1H)-one typically involves multiple steps, starting with the preparation of the indole core. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . The sulfonamide group is then introduced through a sulfonylation reaction, where the indole derivative reacts with a sulfonyl chloride in the presence of a base . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Scientific Research Applications
1-ethyl-6-(indolin-1-ylsulfonyl)benzo[cd]indol-2(1H)-one has a wide range of scientific research applications:
Comparison with Similar Compounds
1-ethyl-6-(indolin-1-ylsulfonyl)benzo[cd]indol-2(1H)-one can be compared with other indole derivatives, such as:
1H-indole-3-carboxaldehyde: Known for its use in the synthesis of various pharmaceuticals and agrochemicals.
Indole-3-acetic acid: A plant hormone that regulates growth and development.
Indole-3-butyric acid: Another plant hormone used to promote root growth in cuttings.
The uniqueness of this compound lies in its combined indole and sulfonamide structure, which imparts distinct biological and chemical properties .
Properties
IUPAC Name |
6-(2,3-dihydroindol-1-ylsulfonyl)-1-ethylbenzo[cd]indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3S/c1-2-22-18-10-11-19(15-7-5-8-16(20(15)18)21(22)24)27(25,26)23-13-12-14-6-3-4-9-17(14)23/h3-11H,2,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYRJUACNDMJUKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C3C(=C(C=C2)S(=O)(=O)N4CCC5=CC=CC=C54)C=CC=C3C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.